2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide -

2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide

Catalog Number: EVT-4076072
CAS Number:
Molecular Formula: C25H24BrN3O3
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound is a benzamide derivative synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride. Its crystal structure reveals two p-fluorophenyl rings inclined at specific angles to the naphthoquinone ring system. [] The fluorine groups are oriented slightly away from each other due to the conformation adopted by the molecule. [] The packing exhibits close intermolecular contacts, including F⋯O and Br⋯O interactions, as well as weak C—H⋯O and C—H⋯F interactions. []

Compound Description: This compound represents the β-form of pigment yellow 181. Its X-ray powder diffraction data, unit-cell parameters, and space group have been reported. [] The compound is a benzamide derivative containing a diazenyl linker and a benzimidazolone moiety. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds is synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] They exhibit a quinoid structure and can undergo hydrochlorination and hydrobromination, with halogen atoms entering the quinoid ring at specific positions. [] The presence of bulky substituents on the quinoid ring influences the regioselectivity of halogenation and thiocyanation reactions. [] Some derivatives show potential as Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 inhibitors. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This compound is synthesized via a three-step process involving the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. [] It exhibits significant inhibitory activity against certain cancer cell lines. [] Its structure, confirmed by single crystal X-ray diffraction, reveals a cyclopropane ring linked to a carboxamide group and an indazole moiety. []

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: This compound, designated as 1f, exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrates rapid concentration-dependent bactericidal effects, with significant reduction in bacterial count at both 2x and 4x MIC. []

N-{1-[[2-(3-Alkyl/arylalkyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazino]carbonyl-3-(methylthio)propyl}benzamides and N-{1-[[2-[5-benzylidene)-3-alkyl/arylalkyl-4oxo-1,3-thiazolidin-2-ylidene]hydrazino]carbonyl-3-(methyl-thio)propyl}-benzamide derivatives

Compound Description: This series of compounds is synthesized from 1-[2-(benzoylamino)-4-(methylthio)butyryl]-4-alkyl/aryl alkyl thiosemicarbazides. [] Some compounds exhibit marginal antibacterial and antituberculosis activity, while others demonstrate cytotoxic potential. [] The structures incorporate a thiazolidinone ring linked to a benzamide moiety via a hydrazine carbonyl group. []

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)

Compound Description: This compound, designated as 3i, is a potent inhibitor of human ecto-nucleoside triphosphate diphosphohydrolase-1 (h-NTPDase1), exhibiting an IC50 value of 2.88 ± 0.13 μM. [] It belongs to a series of sulfamoyl-benzamides designed as selective inhibitors for h-NTPDases. [] Molecular docking studies revealed significant interactions with the amino acids of the h-NTPDase1 homology model protein. []

(E)-2,4-dichloro-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (11)

Compound Description: This compound exhibits strong and selective anti-colon cancer activity, being 7-fold and 4-fold more selective than doxorubicin and gefitinib, respectively. [] Molecular docking and dynamics studies suggest a prospective inhibitory mechanism involving transforming growth factor beta-2 (TGFβ2) and vascular endothelial growth factor receptor 2 (VEGFR2) proteins. [] Its structure features a thiophene ring connected to a benzamide group through a hydrazine carbonyl linker. []

N-[3-(acetylamino)phenyl]-phenyl-heteroaryl-methaneamides

Compound Description: This class of compounds represents a series of substituted benzamide derivatives designed for potential use in the treatment of hyperproliferative disorders, particularly cancer. [] The structures feature a central phenyl-heteroaryl-methaneamide core with variations in the heteroaryl and substituent groups. []

L-Leucylglycine 0.67-hydrate and [(4S)-2,2-dimethyl-4-(2-methylpropyl)-5-oxoimidazolidin-3-ium-1-yl]acetate

Compound Description: These compounds are derived from L-leucylglycine (L-Leu-Gly). L-Leu-Gly 0.67-hydrate crystallizes from an aqueous solution and exhibits a hydrogen-bond network involving carboxylate, amino groups, and water molecules. [] The imidazolidinone derivative, [(4S)-2,2-dimethyl-4-(2-methylpropyl)-5-oxoimidazolidin-3-ium-1-yl]acetate, is obtained by reacting L-Leu-Gly with acetone. [] Its crystal structure reveals a nearly planar imidazolidinone ring with a protonated nitrogen atom. [] Hydrogen bonding occurs between protonated nitrogen atoms and deprotonated carboxy groups. []

(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)benzamide monohydrochloride (14C-E3620)

Compound Description: This compound, labeled with carbon-14, is a potent antagonist of 5-HT3 receptors and an agonist of 5-HT4 receptors. [] It features a bicyclic amine substituent linked to a halogenated benzamide core. []

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

Compound Description: This compound is a radiolabeled benzamide derivative synthesized in a seven-step process starting from 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid. [] It incorporates a diethylaminoethyl substituent on the amide nitrogen and a butanone-derived ether group on the benzene ring. []

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: This compound, YM-09151-2, is a potent neuroleptic agent. [] It features a pyrrolidinyl substituent linked to a halogenated benzamide core. []

Compound Description: These compounds are two robust 3-D metal-organic frameworks (MOFs) constructed using dinuclear cadmium clusters and linear organic linkers, including a multidentate Schiff base, 4-(2-hydroxy-3-methoxy-benzylidenehydrazinocarbonyl)-N-pyridin-4-yl-benzamide (Hhbhdpy). [] They exhibit selective CO2 uptake over CH4/N2 and high luminescent response for 2,4,6-trinitrophenol (TNP). []

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and its derivatives

Compound Description: This compound is prepared from 2-amino benzothiazole and chloroacetyl chloride. [] It serves as a precursor for various heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines. []

N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide (5b)

Compound Description: This compound exhibits antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. [] It belongs to a series of 2-thioxo-4-imidazolidinone derivatives designed for their antimicrobial potential. []

4-Amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide (2)

Compound Description: This compound is a selective 5-HT4 receptor agonist known to enhance gastrointestinal motility. [] It features a piperidine ring linked to a halogenated benzamide core through a methylene bridge. []

(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10)

Compound Description: This newly synthesized nicotinamide-based derivative is designed as an antiproliferative VEGFR-2 inhibitor. [] It exhibits an IC50 value of 51 nM against VEGFR-2 and also demonstrates antiproliferative effects against MCF-7 and HCT 116 cancer cell lines. []

N-(2-aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide (MS-275)

Compound Description: This compound, MS-275, is a selective histone deacetylase (HDAC) inhibitor. [] A 5-day treatment with MS-275 substantially reduces nociceptive response in a mouse model of inflammatory pain by upregulating metabotropic glutamate 2 (mGlu2) receptor expression. []

6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one (10d) and 2-(4-Methylbenzoylamino)-4H-3,1-benzothiazin-4-one (10g)

Compound Description: These compounds are benzothiazinone derivatives that act as antagonists at adenosine receptors (ARs). [] Compound 10d exhibits balanced affinity for all human AR subtypes, while 10g is a potent antagonist at human A2A and A3 ARs. []

Compound Description: These compounds are ureide insect chitin-synthesis inhibitors. [, ] They exhibit significant insecticidal activity, particularly against sciarid flies, with varying degrees of stability in compost used for mushroom cultivation. [, ]

(E)-2-(4-Nitrobenzylideneamino)benzamide

Compound Description: This compound exhibits an E conformation with a specific dihedral angle between its benzene rings. [] Intermolecular hydrogen bonds involving amino and carbonyl groups link adjacent molecules into dimers. []

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) and balicatib

Compound Description: These compounds are basic, lipophilic cathepsin K inhibitors used in the treatment of osteoporosis. [] They exhibit greater activities in cell-based assays than expected based on their potencies against isolated enzymes. [] Long-term administration to rats at supratherapeutic doses results in increased tissue protein levels of cathepsin B and L. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: This compound is a potent and selective Rho kinase (ROCK) inhibitor. [] It exhibits anti-inflammatory and vasodilatory activities, blocking the generation of inflammatory cytokines and inducing vasorelaxation. [] Oral administration produces a dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats. []

Compound Description: These compounds are moult-inhibiting insect growth regulators, exhibiting varying degrees of activity against Choristoneura fumiferana (Clemens) in laboratory, greenhouse, and field tests. [] They are effective at low concentrations and demonstrate stability to autoclaving and UV exposure. []

Compound Description: These compounds represent distamycin analogues designed for their potential biological activities. [] They feature variations in the acyl and alkyl/aryl substituents attached to the benzamide core. []

Mosapride Citrate ((+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate)

Compound Description: This compound, also known as AS-4370, is a novel gastric prokinetic drug. [30-32] Studies using carbon-14 labeled mosapride citrate revealed its rapid absorption, distribution to various tissues, and metabolism in rats, dogs, and monkeys. [30-32] It exhibits sex-dependent pharmacokinetics in rats, with females having higher plasma concentrations and a larger area under the curve (AUC). []

Properties

Product Name

2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide

IUPAC Name

2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide

Molecular Formula

C25H24BrN3O3

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C25H24BrN3O3/c1-16(2)22(25(32)27-19-14-12-18(26)13-15-19)29-24(31)20-10-6-7-11-21(20)28-23(30)17-8-4-3-5-9-17/h3-16,22H,1-2H3,(H,27,32)(H,28,30)(H,29,31)

InChI Key

SHGFGTRFGPLOMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.